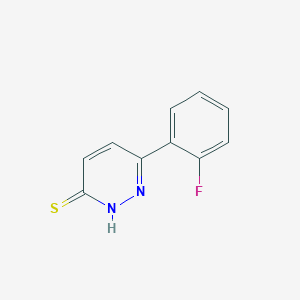

6-(2-Fluorophenyl)pyridazine-3-thiol

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2S/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSGDIUUJNPSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)pyridazine-3-thiol typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of 1,4-diaminobenzene derivatives with appropriate dicarboxylic acids or their derivatives.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a fluorine-containing electrophile reacts with the pyridazine ring.

Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the pyridazine ring.

Industrial Production Methods: In an industrial setting, the synthesis of 6-(2-Fluorophenyl)pyridazine-3-thiol may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluorophenyl)pyridazine-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The pyridazine ring can be reduced to form pyridazinyl derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

Disulfides: Formed through the oxidation of the thiol group.

Sulfonic Acids: Resulting from further oxidation of disulfides.

Pyridazinyl Derivatives: Produced through the reduction of the pyridazine ring.

Substituted Pyridazines: Resulting from substitution reactions involving the fluorophenyl group.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: 6-(2-Fluorophenyl)pyridazine-3-thiol serves as a versatile reagent in various chemical reactions, enabling the synthesis of more complex molecules.

- Reactivity: It can undergo oxidation to form disulfides or sulfonic acids, reduction to yield pyridazinyl derivatives, and substitution reactions involving its fluorophenyl group.

Biology

Medicine

- Therapeutic Potential: The compound is being explored for its therapeutic applications in drug development, particularly for infectious diseases and conditions involving inflammation. It has been associated with the modulation of inflammatory cytokines such as TNF-α and IL-6, suggesting potential utility in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies suggest that 6-(2-Fluorophenyl)pyridazine-3-thiol interacts favorably with target enzymes due to its structural features. The fluorine atom enhances binding affinity through increased hydrophobic interactions with enzyme active sites.

Anticancer Research

Research on related thiourea derivatives has shown significant cytotoxic effects against various cancer cell lines. For example, studies indicate that certain derivatives can induce apoptosis and inhibit proliferation effectively.

Mechanism of Action

The mechanism by which 6-(2-Fluorophenyl)pyridazine-3-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The fluorophenyl group can enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Key Properties :

- Molecular weight : Estimated at ~221.23 g/mol (calculated from C₁₀H₇FN₂S).

- Functional groups : Fluorophenyl (electron-withdrawing) and thiol (nucleophilic).

- Reactivity : The thiol group may participate in disulfide bond formation or coordinate with metal ions, while fluorine enhances metabolic stability .

Structural Analogs and Substituent Effects

The following table compares 6-(2-Fluorophenyl)pyridazine-3-thiol with structurally related pyridazine and thiol-containing derivatives:

Key Observations :

Substituent Electronic Effects: The 2-fluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 6-phenyl derivatives) . Methoxy groups (e.g., in 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one) increase solubility but reduce electrophilicity compared to thiols .

Thiol vs. Other Functional Groups: Thiol-containing derivatives (e.g., 6-(pyridin-2-yl)pyridazine-3-thiol) exhibit higher reactivity toward electrophiles and metals than their ketone or ether counterparts . In contrast, pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) are often used as intermediates for further alkylation or amidation .

Biological Activity

6-(2-Fluorophenyl)pyridazine-3-thiol is a compound that belongs to the pyridazine family, which has garnered attention for its potential biological activities. Pyridazine derivatives are known for various pharmacological effects, including antibacterial, anticancer, and neuroprotective properties. This article reviews the biological activity of 6-(2-Fluorophenyl)pyridazine-3-thiol, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-(2-Fluorophenyl)pyridazine-3-thiol includes a pyridazine ring substituted with a fluorophenyl group and a thiol functional group. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity due to its electronegative nature.

Antibacterial Activity

Pyridazine derivatives have been reported to exhibit antibacterial properties. While specific data for 6-(2-Fluorophenyl)pyridazine-3-thiol is limited, related compounds have shown effectiveness against various bacterial strains. For instance, studies indicate that certain pyridazinone derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone1.

Anticancer Activity

The anticancer potential of thiol-containing compounds has been explored extensively. Although direct studies on 6-(2-Fluorophenyl)pyridazine-3-thiol are scarce, related thiourea derivatives have demonstrated significant cytotoxic effects against multiple cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 1.5 µM to over 20 µM against various cancers1. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Recent research highlights the neuroprotective capabilities of pyridazine derivatives through their action as monoamine oxidase (MAO) inhibitors. In particular, compounds structurally related to 6-(2-Fluorophenyl)pyridazine-3-thiol have been identified as selective inhibitors of MAO-B, which is relevant for treating neurodegenerative diseases like Alzheimer's. These compounds exhibit IC50 values in the low micromolar range and show lower cytotoxicity compared to other derivatives2.

Research Findings and Case Studies

Molecular Docking Studies

Molecular docking studies suggest that 6-(2-Fluorophenyl)pyridazine-3-thiol may interact favorably with target enzymes due to its structural features. The presence of the fluorine atom enhances binding affinity by increasing hydrophobic interactions with enzyme active sites3.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 6-(2-Fluorophenyl)pyridazine-3-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, precursors like fluorophenyl derivatives and pyridazine intermediates are coupled under reflux conditions with catalysts like potassium hydroxide. Reaction optimization includes adjusting temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and purification via column chromatography .

Q. Which characterization techniques are essential for confirming the structure and purity of 6-(2-Fluorophenyl)pyridazine-3-thiol?

- Methodological Answer :

- NMR Spectroscopy : Confirm hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 247) .

- X-ray Crystallography : Resolve crystal structure (e.g., monoclinic system with β = 101.5°) .

Q. How can researchers determine the solubility profile of 6-(2-Fluorophenyl)pyridazine-3-thiol in pharmaceutical solvents?

- Methodological Answer : Use the shake-flask method with HPLC quantification. For instance, measure solubility in DMSO (>50 mg/mL) and aqueous buffers (pH 7.4: <0.1 mg/mL) at 25°C. Include co-solvents like PEG-400 to enhance solubility for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of 6-(2-Fluorophenyl)pyridazine-3-thiol derivatives?

- Methodological Answer :

- Substituent Modification : Replace the fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess activity shifts .

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like kinase enzymes (e.g., ΔG = -9.2 kcal/mol) .

- In Vitro Screening : Test derivatives against cancer cell lines (e.g., IC₅₀ values in MCF-7 cells) .

Q. How should researchers address contradictory biological activity data in related pyridazine derivatives?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .

- Meta-Analysis : Compare datasets from PubChem and peer-reviewed journals to identify outliers .

Q. What computational modeling approaches are recommended to predict the reactivity and stability of 6-(2-Fluorophenyl)pyridazine-3-thiol?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.3 eV) to predict electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in water using GROMACS .

Q. How can the stability of 6-(2-Fluorophenyl)pyridazine-3-thiol in biological matrices be assessed for pharmacokinetic studies?

- Methodological Answer :

- LC-MS/MS Analysis : Quantify degradation in plasma (e.g., t₁/₂ = 2.5 hours at 37°C) .

- pH Stability Tests : Incubate the compound in buffers (pH 1–9) and monitor decomposition via UV-Vis .

Q. What strategies are effective for studying synergistic effects between 6-(2-Fluorophenyl)pyridazine-3-thiol and FDA-approved drugs?

- Methodological Answer :

- Combination Index (CI) Assays : Use the Chou-Talalay method to calculate synergism (CI < 1) .

- Isobologram Analysis : Plot dose-response curves for drug pairs (e.g., with doxorubicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.